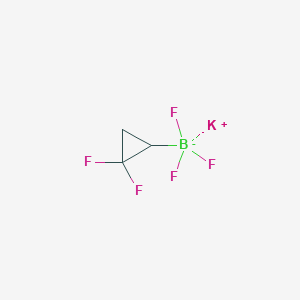

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide

Description

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide (CAS: 2416056-30-7) is a fluorinated organoboron compound widely used as a building block in pharmaceutical and materials science research. Its molecular formula is C₆H₉BF₃KO₂, with a molecular weight of 269.58 g/mol . The structure features a strained 2,2-difluorocyclopropyl group attached to a trifluoroborate anion, stabilized by a potassium counterion. This compound is commercially available at 97% purity and is marketed by Synthonix, Inc., an ISO 9001:2015-certified supplier . Its applications include cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for synthesizing fluorinated cyclopropane derivatives .

Properties

IUPAC Name |

potassium;(2,2-difluorocyclopropyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF5.K/c5-3(6)1-2(3)4(7,8)9;/h2H,1H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDUPIJHOLXDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF5K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416056-30-7 | |

| Record name | potassium (2,2-difluorocyclopropyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide typically involves the reaction of 2,2-difluorocyclopropyl derivatives with potassium trifluoroborate. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: As mentioned earlier, the compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of an aryl halide with the organoboron reagent .

Scientific Research Applications

Organic Chemistry and Organoboron Derivatives

Potassium trifluoro(organo)borates, including potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide, are recognized for their stability and reactivity. They serve as alternatives to traditional organoboron reagents, particularly in the following areas:

- Borylation Reactions : These compounds facilitate borylation reactions due to their ability to act as nucleophiles. They have been shown to participate effectively in reactions with perfluorinated arenes, producing valuable boron-containing products .

- Transmetallation Reactions : Potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide has demonstrated enhanced reactivity compared to boronic acids or esters in transmetallation reactions with transition metals .

Synthesis of Amino Acids

Research indicates that potassium trifluoro(organo)borates can be utilized in synthesizing alanine derivatives. In a study by Navarre et al., the compound reacted with dehydroamino esters to yield important amino acids, showcasing its utility in organic synthesis .

Analytical Chemistry

In analytical chemistry, potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide has been employed in microfluidic devices for the optical recognition of potassium ions. This highlights its versatility in analytical methodologies and potential applications in sensor technology .

Agricultural Research

While the direct applications of potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide in agriculture are still under exploration, the broader relevance of potassium compounds in soil and plant physiology is well documented. Potassium plays a critical role in nutrient uptake and plant health .

Pharmaceutical Applications

Emerging research suggests that compounds like potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide may have potential therapeutic applications. Specifically, it is being investigated for its role as an inhibitor of METTL3 enzyme activity, which is linked to various cancers and autoimmune diseases . This opens avenues for developing new medicinal compounds based on this boron derivative.

- Borylation Study : A study conducted by Landmann et al. demonstrated the successful application of potassium trifluoro-boranuides in borylation reactions with hexafluorobenzene, leading to the formation of useful boron-containing compounds .

- Synthesis of Amino Acids : In research published by Navarre et al., potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide was utilized to synthesize alanine derivatives from dehydroamino esters, illustrating its significance in organic synthesis .

- Analytical Chemistry Application : Erenas et al. highlighted the use of potassium-based compounds in microfluidic devices for optical recognition of potassium ions, showcasing innovative applications in analytical chemistry .

Mechanism of Action

The mechanism of action of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide and analogous trifluoroborate salts:

*Calculated based on molecular formula.

Key Observations:

Structural Uniqueness: The difluorocyclopropyl group in the target compound introduces ring strain and enhanced lipophilicity, distinguishing it from aryl-substituted analogs (e.g., phenyl, bromophenyl) .

Fluorine Content :

- All compounds contain trifluoroborate anions , but the target compound includes additional cyclopropyl-bound fluorine atoms , which may enhance metabolic stability and bioavailability .

Applications :

Physical and Chemical Properties

- Solubility : The potassium counterion improves water solubility compared to neutral boronate esters, though the difluorocyclopropyl group may reduce polarity relative to methoxypropyl analogs .

- Stability : Trifluoroborate salts are generally air-stable, but the strained cyclopropane in the target compound could increase reactivity under acidic or thermal conditions .

Research and Industrial Relevance

- Pharmaceutical Utility : Fluorinated cyclopropanes are emerging in drug discovery; for example, 2-(2,2-difluorocyclopropyl)acetic acid (CAS: 1393553-89-3), a related compound, is a key intermediate in antiviral agents .

Biological Activity

Potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide

- Molecular Formula : CHFBK

- Molecular Weight : 218.2087 g/mol

- SMILES Notation : C(C(F)(F)C1(C1F)F)B(F)(F)K

The compound features a trifluoroborane moiety, which is known for its reactivity and ability to participate in various chemical transformations.

The biological activity of potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide is primarily attributed to its interactions with biological macromolecules. The trifluoroborane group can form stable complexes with nucleophiles, potentially influencing enzyme activity and cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Modulation : Interaction with cell surface receptors could modulate signal transduction pathways, affecting cellular responses such as proliferation and apoptosis.

Biological Activity and Applications

Research into the biological activity of potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide has revealed several promising applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

- Antitumor Potential : The compound has been investigated for its potential as an antitumor agent. Studies indicate that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial activity of potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate efficacy. -

Antitumor Activity :

In vitro studies using human breast cancer cell lines demonstrated that treatment with potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism involving the activation of caspases.

Future Research Directions

Further investigation is required to fully elucidate the biological mechanisms underlying the activity of potassium (2,2-difluorocyclopropyl)-trifluoro-boranuide. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Mechanistic Studies : Detailed studies on molecular targets and pathways affected by the compound.

- Formulation Development : Exploring suitable formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.